4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine is a compound that belongs to the class of azido-modified unnatural amino acids. These compounds are characterized by the presence of an azide group, which is known for its vibrational reporter properties. The compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves several stepsThe reaction conditions typically involve the use of solvents that mimic distinct local protein environments to ensure high spatial resolution . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The azide group can be reduced to an amine group.
Substitution: The azide group can participate in substitution reactions, often with nucleophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium. .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a vibrational reporter to probe protein hydration with high spatial resolution.
Biology: Incorporated into proteins to study their structure and function.
Industry: Used in the synthesis of other complex molecules and materials
Mechanism of Action
The mechanism of action of 4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine involves its incorporation into proteins, where the azide group acts as a vibrational reporter. This allows researchers to study protein hydration and other molecular interactions with high spatial resolution. The molecular targets and pathways involved depend on the specific protein and experimental conditions .
Comparison with Similar Compounds
Similar compounds include other azido-modified unnatural amino acids such as:
- 4-azido-L-phenylalanine
- 4-azidomethyl-L-phenylalanine
- 4-azidophenylalanine These compounds share the azide group as a common feature but differ in their structural components, which can affect their chemical properties and applications. The uniqueness of 4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine lies in its specific structure, which provides distinct vibrational reporter properties .
Properties
IUPAC Name |
4-azido-2-(phenylmethoxycarbonylamino)butanoic acid;N-cyclohexylcyclohexanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4.C12H23N/c13-16-14-7-6-10(11(17)18)15-12(19)20-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,15,19)(H,17,18);11-13H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXXNIKKZNJTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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